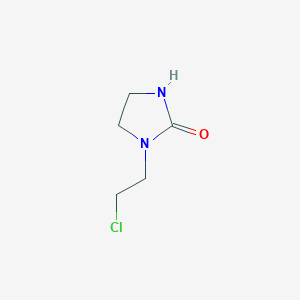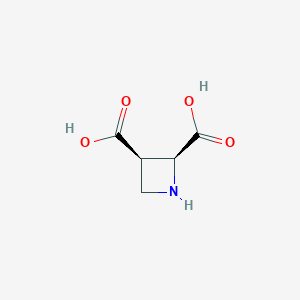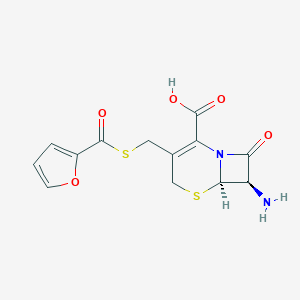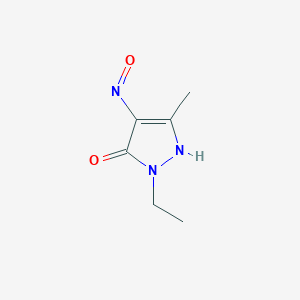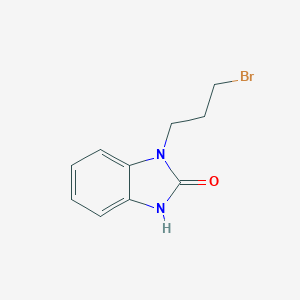
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions. For example, oxidation with agents like hydrogen peroxide can lead to the formation of N-oxides, while reduction with agents like sodium borohydride can reduce the imidazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. This is often achieved using reagents like phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium azide would yield 1-(3-azidopropyl)-1H-benzo[d]imidazol-2(3H)-one.
科学研究应用
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.
The molecular pathways involved in its action depend on the specific biological target. For instance, in cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
相似化合物的比较
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds in the benzimidazole family, such as:
1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.
1-(3-Iodopropyl)-1H-benzo[d]imidazol-2(3H)-one: Contains an iodine atom, which can influence its chemical properties and reactivity.
1-(3-Methylpropyl)-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group instead of a halogen atom can significantly alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
属性
IUPAC Name |
3-(3-bromopropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFXOOPGLLIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103784-04-9 |
Source


|
| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B120402.png)
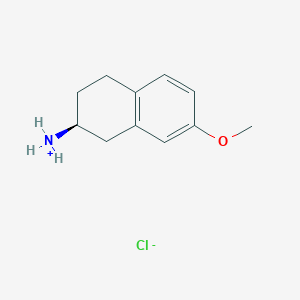

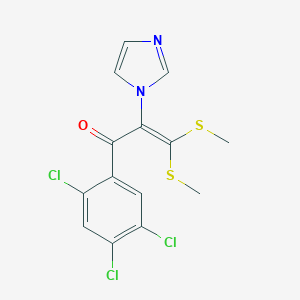
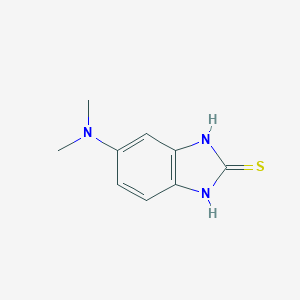
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)
